molecular formula C11H11BrN2O3S B1358547 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide CAS No. 1134600-62-6

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide

Cat. No.: B1358547
CAS No.: 1134600-62-6
M. Wt: 331.19 g/mol
InChI Key: RYZREMLIKQFURG-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.

Biochemical Analysis

Biochemical Properties

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2, which is involved in the inflammatory response . Additionally, this compound can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects . The interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to induce apoptosis in cancer cells by activating caspase pathways . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to rapidly dividing cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often facilitated by the thiazole ring, which interacts with amino acid residues in the enzyme’s active site. Additionally, the compound can induce conformational changes in proteins, leading to their inactivation . These interactions result in the inhibition of enzyme activity and subsequent changes in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several days . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its stability can be affected by factors such as pH and temperature, which may influence its efficacy over time .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced ATP production .

Transport and Distribution

Within cells, this compound is transported by specific transporters, such as organic anion transporters . It is distributed throughout various tissues, with higher concentrations observed in the liver and kidneys . The compound can also bind to plasma proteins, which facilitates its transport in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can enter the nucleus and interact with DNA, leading to changes in gene expression . Additionally, the compound can localize to mitochondria, where it affects mitochondrial function and induces apoptosis . Post-translational modifications, such as phosphorylation, may influence its localization and activity within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide typically involves the reaction of 4-methoxyaniline with thiazole-4-carboxylic acid under specific conditions. The process may include the use of solvents like ethanol or methanol and catalysts such as iodine or potassium carbonate .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions: 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes and biocides

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S.BrH/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZREMLIKQFURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640027
Record name 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134600-62-6
Record name 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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